Cy7叠氮化物

描述

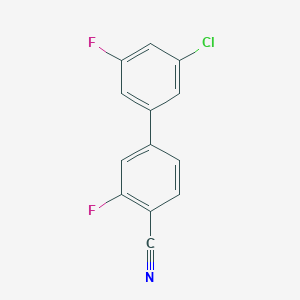

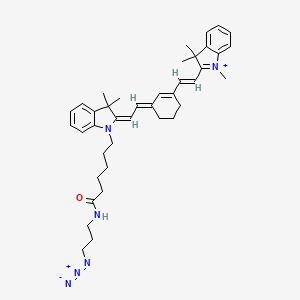

Cy7 azide is a fluorescent probe with a terminal azide group . It is a far-red-fluorescent probe that is pH-insensitive from pH 4 to pH 10, with an Abs/Em maxima of 753 nm and 775 nm . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .

Synthesis Analysis

FastClick™ Cy7 Azide contains both the CAG moiety of FastClick (for assisting click efficiency) and Cy7 fluorophore (as the fluorescence tag) for developing Cy7-based fluorescent probes . FastClick™ reagents have been developed by the scientists of AAT Bioquest for enhancing the yield and reaction speed of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction .Molecular Structure Analysis

The molecular formula of Cy7 azide is C40H51ClN6O . Its molecular weight is 667.33 . The structure of Cy7 azide includes a nitrogen-nitrogen triple bond .Chemical Reactions Analysis

The azide ion (N3–) is extremely useful for forming C-N bonds in nucleophilic substitution reactions . In SN2 reactions, primary and secondary alkyl halides and sulfonates are readily displaced by N3–, resulting in alkyl azides . Organic azides can be reduced to primary amines, liberating N2 in the process .Physical And Chemical Properties Analysis

Cy7 azide has a molecular weight of 895.11 . It has an extinction coefficient (cm -1 M -1) of 250000, excitation (nm) of 756, and emission (nm) of 779 . Its quantum yield is 0.3 . It is soluble in organic solvents (DMSO, DMF, dichloromethane), with low solubility in water .科学研究应用

Cerenkov激活的黏性标记用于体内荧光成像

Cy7叠氮化物已被用于临床Cerenkov发光(CL)成像中以增强信号强度。研究人员开发了一种策略,其中叠氮化物的CL激活形成的亚硝基将荧光探针(Cy7叠氮化物)固定在组织中,从而产生更强的荧光信号。该技术有望用于术中手术和靶向治疗 (Das, Haedicke, & Grimm, 2018).

生物正交化学报告

Cy7叠氮化物可以作为生物正交化学报告用于检测代谢物和翻译后修饰。它用于以下三种反应之一:Staudinger连接、Cu(I)催化的叠氮化物-炔烃环加成或应变促进的[3 + 2]环加成。这项研究重点介绍了其在复杂裂解物和活细胞表面的应用 (Agard et al., 2006).

固相肽合成

Cy7叠氮化物参与固相肽合成。使用包括Cy7叠氮化物在内的各种叠氮化物,在固相上进行叠氮化物与炔烃的铜(I)催化的环加成,可以创建肽骨架或侧链中的1,4-取代[1,2,3]-三唑 (Tornøe, Christensen, & Meldal, 2002).

了解用于生物成像的Cy7特性

一项研究系统地评估了Cy7衍生物(包括Cy7叠氮化物)的光化学和光物理特性。这些特性对于开发基于Cy7的应用(如荧光探针和传感器)至关重要 (Štacková et al., 2020).

核酸的点击化学

Cy7叠氮化物在核酸化学中的叠氮化物-炔烃环加成(AAC)中发挥作用。它有助于寡核苷酸的标记、连接和环化,这对于生物应用至关重要 (Fantoni, El-Sagheer, & Brown, 2021).

癌细胞系中的氧依赖性还原

研究表明,基于叠氮化物的染料(如Cy7叠氮化物)可用作荧光探针来对人类癌细胞系中的缺氧进行成像。这一应用对于了解细胞功能很重要,并可能影响癌症的治疗 (O’Connor et al., 2016).

蛋白质修饰

Cy7叠氮化物已用于生物缀合技术,例如葫芦[6]脲促进的叠氮化物-炔烃环加成,用于合成蛋白质缀合物。该应用拓宽了蛋白质工程和生物缀合技术 (Finbloom et al., 2017).

用于蛋白质组学的基于肽的点击化学

在蛋白质组学研究中,Cy7叠氮化物是基于肽的点击化学方法的一部分,用于分析新生蛋白质。该方法提高了点击缀合反应的效率,这对于蛋白质组学分析至关重要 (Sun et al., 2020).

作用机制

The azide and alkyne moieties are interchangeable, whereupon the molecule can be labeled with an alkyne and reacted with a fluorophore or hapten-azide . The biodegradable Cy7 and the derivatives can also generate reactive oxygen species (ROS) under a certain wavelength of radiation to induce cancer cell apoptosis and/or produce hyperthermia to ablate tumor cells during laser irradiation .

属性

IUPAC Name |

N-(3-azidopropyl)-6-[(2E)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H50N6O/c1-39(2)32-17-8-10-19-34(32)45(5)36(39)24-22-30-15-13-16-31(29-30)23-25-37-40(3,4)33-18-9-11-20-35(33)46(37)28-12-6-7-21-38(47)42-26-14-27-43-44-41/h8-11,17-20,22-25,29H,6-7,12-16,21,26-28H2,1-5H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSEXMPDDUPLIMI-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)CCC3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C/C(=C/C=C/4\C(C5=CC=CC=C5N4CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)/CCC3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H51N6O+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

631.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cy7 azide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Chloro-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione](/img/structure/B1490725.png)

![2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine hydrochloride](/img/structure/B1490728.png)

![ethyl N-{[(4-bromophenyl)methyl]carbamothioyl}carbamate](/img/structure/B1490729.png)

![4-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1490738.png)